Fluacrypyrim is classified as a Methoxyacrylate strobilurin acaricide and insecticide [1]. Its core biochemical mechanism is as a Mitochondrial Complex III electron transport inhibitor at the Qo site [1] [2]. The Insecticide Resistance Action Committee (IRAC) classifies it specifically under Group 20C [1] [2].
This action halts the mitochondrial electron transport chain, preventing cellular energy (ATP) production and leading to rapid cessation of feeding, paralysis, and death in target mites and insects [3]. The diagram below illustrates this primary metabolic disruption.
Research has uncovered that this compound has potent effects on mammalian systems, specifically as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation [4] [5]. The experimental methodologies below demonstrate how its impact is measured in different contexts.
This protocol is used to assess FAPM's role in mitigating radiation-induced hematopoietic injury [4].
This protocol evaluates FAPM's effect on smooth muscle contraction and inflammatory pain [5].
The experimental protocols have elucidated that this compound's pharmacological effects are mediated through specific cellular pathways, as summarized below.
| Therapeutic Context | Proposed Molecular Mechanism | Observed Experimental Outcome |
|---|---|---|
| Radioprotection [4] | Inhibits STAT3 activation; Downregulates p53-PUMA pathway (reducing expression of Puma, Bax, Noxa) [4]. | Reduces apoptosis in Hematopoietic Stem/Progenitor Cells (HSPCs); Promotes recovery of peripheral blood cells and bone marrow cellularity after irradiation [4]. |
| Uterine Relaxation [5] | Increases protein tyrosine phosphatase (PTP) activity; Inhibits myosin light chain (MLC₂₀) phosphorylation [5]. | Completely inhibits contractions induced by PGF₂α, oxytocin, acetylcholine, and KCl in rat uterus; Exhibits antinociceptive and anti-inflammatory effects in vivo [5]. |
The following diagram outlines the signaling pathways involved in its radioprotective and uterine relaxant effects.
The data reveals that this compound is a multifaceted molecule. For professionals in drug development, these points are critical:
The diagram below illustrates the STAT3 activation pathway and how Fluacrypyrim inhibits it.
Figure 1: JAK-STAT3 Signaling Pathway and this compound Inhibition Mechanism.
As shown above, this compound does not directly block STAT3 but acts by enhancing the activity of protein tyrosine phosphatases (PTPs), which are natural negative regulators of the JAK-STAT pathway [1] [2]. Increased PTP activity dephosphorylates STAT3, preventing its dimerization, nuclear translocation, and transcription of target genes like Cyclin D1, which is crucial for cell cycle progression [1].
The protective effects of this compound on the hematopoietic system after ionizing radiation were demonstrated through a series of in vivo experiments in mice.
| Experimental Model | Treatment Groups | Key Quantitative Results |
|---|
| Survival after Lethal Irradiation [3] | • 8.0 Gy TBI: Vehicle vs. FAPM (50 mg/kg) • 8.5 Gy TBI: Vehicle vs. FAPM • 9.0 Gy TBI: Vehicle vs. FAPM | • 8.0 Gy: 10/10 FAPM mice survived vs. 0/10 vehicle. • 8.5 Gy: 6/10 FAPM mice survived vs. 0/10 vehicle. • 9.0 Gy: 1/10 FAPM mice survived vs. 0/10 vehicle. | | Hematopoietic Recovery after Sublethal (6.5 Gy) Irradiation [3] | Vehicle vs. FAPM (50 mg/kg) | • Bone Marrow Nucleated Cells (BMNCs): ~2x increase with FAPM. • LT-HSCs (Absolute Number): 3x higher with FAPM. • ST-HSCs (Absolute Number): 17x higher with FAPM. | | Apoptosis in HSPCs after 6.5 Gy Irradiation [3] | Vehicle vs. FAPM (50 mg/kg) | • Lin–c-Kit+ Cells (in vivo): ~50% reduction in apoptosis with FAPM. • Lin–c-Kit+ Cells (in vitro): ~70% reduction in apoptosis with FAPM. |
To help you evaluate or replicate the key findings, here are summaries of the central methodologies used in the research.
1. Protocol: In Vivo Survival and Hematopoietic Recovery Study [3]
2. Protocol: Assessment of Apoptosis In Vitro and In Vivo [3]
3. Protocol: STAT3 Activity and Binding Assays [1]
This compound's PTP-mediated mechanism offers a distinct approach compared to other direct STAT3 inhibitors:
This compound acts further upstream in the activation cycle by promoting STAT3 dephosphorylation, which can simultaneously affect both nuclear and cytoplasmic roles of STAT3.
The table below summarizes the key findings on how Fluacrypyrim functions, based on recent scientific studies:
| Mechanism of Action | Biological Effect | Experimental Context / Cell Type | Key Quantitative Findings |
|---|---|---|---|
| STAT3 Pathway Inhibition [1] | Protection from radiation-induced apoptosis; Downregulation of pro-apoptotic proteins. | Mouse hematopoietic stem and progenitor cells (HSPCs); Myeloid leukemia [1]. | ~70% reduction in apoptosis in Lin–c-Kit+ cells; Downregulation of Puma, Bax, and Noxa [1]. |
| Induction of Protein Tyrosine Phosphatase (PTP) Activity [2] | Uterine relaxation; Antinociceptive and anti-inflammatory effects. | Rat uterine smooth muscle (in vitro); Mouse models (in vivo). | pD2 values (negative log of half-maximal inhibitory concentration): ~5.7-5.9; 100% inhibition of various agonist-induced contractions [2]. |
For researcher reference, here is a deeper dive into the key experiments that elucidated this compound's mechanisms.
Study on Hematopoietic Radiation Protection [1]: This research demonstrated this compound's role in protecting the hematopoietic system from radiation damage.
Study on Uterine Relaxation [2]: This study revealed a different mechanism, showing FAPM acts as a uterine relaxant.
While this compound itself has not been shown to cause G1 arrest, a different STAT3 inhibitor, MMPP, which also targets the STAT3 DNA-binding domain, has demonstrated this specific effect [3] [4].
The following diagram illustrates the contrasting mechanisms of this compound and the related compound MMPP, highlighting that G1 arrest is not an established pathway for FAPM:
> Contrasting mechanisms of this compound (FAPM) and the related STAT3 inhibitor MMPP. G1 arrest is not an established pathway for FAPM based on current research.
To summarize the available data for a research perspective:
Fluacrypyrim (FAPM) has been identified as a protective agent against ionizing radiation (IR)-induced hematopoietic injury by targeting the p53-PUMA signaling pathway to prevent apoptosis in hematopoietic stem and progenitor cells (HSPCs) [1] [2].
The visual below summarizes the core signaling pathway and the proposed point of intervention for FAPM.
Figure 1: Proposed mechanism of this compound in protecting HSPCs from radiation-induced apoptosis via the p53-PUMA pathway. Solid lines show established pathways; the dashed line indicates a potential interaction.
The protective effects of FAPM have been demonstrated through a series of in vivo and in vitro experiments, summarized in the tables below.
Table 1: In Vivo Efficacy of FAPM in Irradiated Mouse Models [2]
| Experiment Model | Irradiation Dose | Key Findings with FAPM (50 mg/kg) |
|---|---|---|
| Lethal Dose Survival | 8.0 Gy | 100% survival (10/10 mice) |
| 8.5 Gy | 60% survival (6/10 mice) | |
| 9.0 Gy | 10% survival (1/10 mice) | |
| Sublethal Dose Recovery | 6.5 Gy | Near two-fold increase in bone marrow nucleated cells (BMNCs) vs. vehicle. |
| 6.5 Gy | Significant recovery of peripheral blood platelets (PLT) and red blood cells (RBC). | |
| HSPC Recovery | 6.5 Gy | 3-fold and 17-fold increases in absolute numbers of Long-Term (LT-) and Short-Term (ST-) HSCs, respectively. |
Table 2: In Vitro & Molecular-Level Effects of FAPM [1] [2]
| Experimental Focus | Experimental Setup | Key Findings with FAPM |
|---|---|---|
| Apoptosis Assay (in vitro) | BM cells 9-12h post 6.5 Gy IR | Significantly lowered apoptosis rate in BM cells and Lin–c-Kit+ cells (~70% reduction). |
| Molecular Pathway Analysis | HSPCs post IR | Downregulated expression of p53-PUMA pathway target genes: Puma, Bax, and Noxa. |
| Self-Renewal Capacity | Competitive repotential repopulation assay | FAPM-treated HSCs showed ten-fold higher chimerism in recipient BM and accelerated multi-lineage blood reconstitution. |
The following diagram outlines the general workflow from in vivo treatment to molecular analysis, as described in the study.
Figure 2: A generalized workflow for evaluating FAPM's efficacy against radiation-induced hematopoietic injury.
Key methodological details include:
The evidence strongly suggests that this compound mitigates radiation-induced hematopoietic syndrome primarily by inhibiting the mitochondrial apoptosis pathway in HSPCs via modulation of the p53-PUMA axis [1] [2].
This compound is a methoxyacrylate strobilurin acaricide belonging to the broader chemical class of β-methoxyacrylates that function as mitochondrial complex III electron transport inhibitors at the Qo site [1]. The compound exhibits geometric (E/Z) isomerism arising from the presence of a carbon-carbon double bond in its acrylate moiety, leading to distinct spatial arrangements of substituents around this double bond [1]. In this compound, the E-isomer predominates and demonstrates superior biological activity against various spider mites compared to the Z-configuration [1]. This compound is characterized by its low water solubility (0.344 mg/L at 20°C and pH 7) and low volatility (vapor pressure: 0.006 mPa at 20°C), with a relatively high octanol-water partition coefficient (Log P = 4.5) indicating significant hydrophobicity [1].
The molecular formula of this compound is C₂₀H₂₁F₃N₂O₅, with a molecular mass of 426.39 g/mol [1]. The Preferred Identification Name (PIN) is methyl (2E)-3-methoxy-2-[2-({[2-(propan-2-yloxy)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]prop-2-enoate, clearly specifying the E-configuration of the biologically active form [1]. The presence of the trifluoromethyl group on the pyrimidine ring enhances both metabolic stability and lipophilicity, key factors in its acaricidal efficacy [2].
The spatial configuration in strobilurin compounds profoundly impacts their biological activity and environmental behavior. For this compound, the E-isomer demonstrates significantly higher efficacy against target mites due to its optimal molecular geometry for binding at the Qo site of cytochrome b in mitochondrial complex III [1]. This binding inhibits electron transport, disrupting cellular energy production in target pests [1]. Similar structure-activity relationships have been observed in related strobilurin fungicides, where the E-configuration of the β-methoxyacrylate toxophore is essential for fungicidal activity [3].
The interconversion potential between E and Z isomers represents a critical consideration for environmental fate and biological activity. Studies on analogous strobilurin compounds like fluoxastrobin have demonstrated that E-isomers can undergo conversion to Z-isomers in environmental conditions, potentially altering their efficacy and persistence profiles [3]. This phenomenon underscores the importance of monitoring isomeric composition not only in technical-grade active ingredients but also in environmental matrices and treated crops.
Table 1: Key Molecular Properties of this compound
| Property | Value | Conditions/Notes |
|---|---|---|
| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | - |
| Molecular Mass | 426.39 g/mol | - |
| Water Solubility | 0.344 mg/L | 20°C, pH 7 |
| Vapor Pressure | 0.006 mPa | 20°C |
| Octanol-Water Partition Coeff. (Log P) | 4.5 | - |
| Geometric Isomerism | E/Z | E-isomer biologically active |
Computational approaches utilizing Density Functional Theory (DFT) provide powerful tools for investigating the structural, electronic, and energetic differences between E/Z isomers. For this compound and related strobilurin compounds, the following protocol is recommended:
Geometry Optimization: Begin with full geometry optimization of both E and Z isomers using the B3LYP hybrid functional with the 6-311++G(d,p) basis set [3]. This level of theory has proven effective for studying molecular structures of similar strobilurin compounds. Optimization should be performed for both gas phase and solvent environments to account for polarization effects.
Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to confirm the identification of true minima (no imaginary frequencies) and to obtain thermodynamic parameters (Gibbs free energy, enthalpy, entropy) [3]. These calculations also generate theoretical IR spectra for comparison with experimental data.
Potential Energy Surface (PES) Scan: Perform a PES scan by systematically varying the dihedral angle around the C-C double bond responsible for E/Z isomerism (typically in 10° increments) to map the energy barrier for interconversion [3]. This provides insight into the kinetic stability of each isomer.
For solvent-phase calculations, the Polarizable Continuum Model (PCM) or Conductor-like Polarizable Continuum Model (CPCM) should be employed to simulate the effects of different environments (e.g., acetonitrile, water, 1-octanol) on isomeric stability [3]. The energy difference between optimized E and Z structures provides the thermodynamic driving force for isomer distribution.
Beyond basic characterization, several advanced computational methods provide deeper insight into isomeric properties:
Time-Dependent DFT (TD-DFT) Calculations: Perform electronic excitation calculations to simulate UV-Vis absorption spectra for both isomers [3]. Compare these with experimental spectra to validate computational models and assign spectral features to specific electronic transitions. These calculations typically employ the same functional and basis set as geometry optimizations but include solvent effects using appropriate continuum solvation models.
Natural Bond Orbital (NBO) Analysis: Conduct NBO calculations to investigate electronic delocalization, intramolecular charge transfer, and hyperconjugative interactions that may differ between E/Z configurations [3]. This analysis reveals how geometric isomerism affects electronic distribution throughout the molecule.
Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces to visualize charge distribution and potential nucleophilic/electrophilic sites that influence molecular recognition and binding to biological targets [3]. These maps often reveal significant differences between E and Z isomers that correlate with their distinct biological activities.
Docking Studies: For target-based investigations, perform molecular docking of both isomers into the binding site of cytochrome b to rationalize differences in binding affinity and orientation [2]. Advanced protocols may include induced-fit docking (IFD) followed by molecular dynamics (MD) simulations to account for protein flexibility [2].
Table 2: Recommended Computational Parameters for DFT Studies of this compound Isomers
| Calculation Type | Method/Basis Set | Key Applications |
|---|---|---|
| Geometry Optimization | B3LYP/6-311++G(d,p) | Molecular structure, energy differences |
| Frequency Analysis | B3LYP/6-311++G(d,p) | Thermodynamic properties, IR spectra |
| PES Scan | B3LYP/6-311++G(d,p) | Isomerization energy barrier |
| TD-DFT | CAM-B3LYP/6-311++G(d,p) | UV-Vis spectra, electronic transitions |
| NBO Analysis | B3LYP/6-311++G(d,p) | Charge transfer, hyperconjugation |
| Solvent Effects | PCM/CPCM | Environmental simulation |
Experimental verification of E/Z isomeric composition requires a multi-technique approach to fully characterize structural and electronic differences:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive evidence for E/Z configuration through diagnostic chemical shifts and coupling constants [4]. For compounds with E/Z isomerism around C=C bonds, key protons typically show distinct chemical shifts and J-coupling patterns. For this compound, the vinylic proton and methoxy groups would exhibit characteristic differences between isomers. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can further assist in full signal assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record FT-IR spectra in the range of 4000-650 cm⁻¹ to identify functional group vibrations that differ between isomers [3]. Particular attention should be paid to the C=C stretching frequency (typically 1600-1700 cm⁻¹) and C-O stretches, which often show measurable shifts between E and Z configurations due to differences in bond strength and conjugation.
UV-Vis Spectroscopy: Acquire electronic absorption spectra in various solvents (acetonitrile, methanol, DMSO) to characterize π→π* and n→π* transitions [3]. E/Z isomers frequently exhibit differences in both absorption maxima (λmax) and molar extinction coefficients (ε) due to variations in conjugation and molecular planarity. For quantitative analysis, prepare solutions with concentrations typically in the 10⁻⁵ M range.
Raman Spectroscopy: Complement IR data with Raman spectroscopy, which provides additional information about molecular symmetry and vibrational modes [4]. The combination of FT-IR and Raman is particularly powerful for confirming configurational differences, as some vibrational modes may be IR-inactive but Raman-active, or vice versa.
Chromatographic techniques are essential for separating, quantifying, and isolating E/Z isomers for individual characterization:
High-Performance Liquid Chromatography (HPLC): Develop reversed-phase methods using C18 columns with mobile phases typically consisting of water/acetonitrile or water/methanol gradients [3]. For strobilurin compounds, isocratic elution with approximately 70-80% organic phase often provides adequate resolution. Monitor separation at appropriate UV wavelengths based on previously obtained UV-Vis spectra.
Chiral Chromatography: While E/Z isomers are diastereomers rather than enantiomers, chiral stationary phases may sometimes offer superior separation due to their ability to differentiate subtle structural differences. Consider using chiral columns (e.g., amylose- or cellulose-based) if reversed-phase methods yield insufficient resolution [3].
Preparative Chromatography: Scale-up successful analytical separations to preparative HPLC for isolation of pure E and Z isomers for individual biological testing. Collect fractions and verify purity by analytical HPLC before proceeding to further studies.
LC-MS Coupling: Combine liquid chromatography with mass spectrometry to simultaneously separate isomers and confirm molecular identity. Electrospray ionization (ESI) in positive mode typically works well for strobilurin compounds [3].
After isolation, determine the specific rotation of each isomer using a polarimeter, as E/Z isomers may exhibit different optical activities due to their distinct spatial arrangements, particularly if other chiral centers are present in the molecule.
Understanding the environmental behavior of pesticidal compounds requires isomer-specific monitoring techniques:
Soil and Water Persistence Studies: Conduct laboratory incubation studies with characterized soils to determine isomer-specific degradation kinetics [1]. Fortify soil and water samples with individual E and Z isomers (isolated via preparative chromatography) at environmentally relevant concentrations (typically 1-10 mg/kg soil or mg/L water). Monitor isomer concentrations over time using validated HPLC-UV or LC-MS methods to determine DT₅₀ (half-life) and DT₉₀ values for each configuration.
Aquatic System Monitoring: Assess persistence in aquatic systems using natural water samples (rivers, lakes) under controlled laboratory conditions [1]. Consider the impact of pH, light exposure, and microbial activity on isomer stability and interconversion. For this compound, particular attention should be paid to its classification as a "forever chemical" due to its high aquatic toxicity and potential persistence [1].
Photodegradation Studies: Expose separate solutions of E and Z isomers to simulated sunlight (using appropriate light sources) in various solvents and environmental waters to determine photolytic degradation rates and photostationary states [3]. Monitor both degradation and isomer interconversion using validated analytical methods.
Metabolic Studies in Target Organisms: Investigate isomer-specific metabolism in target pests (mites) using radiolabeled compounds where possible. Identify major metabolites and determine whether biotransformation pathways differ between E and Z configurations.
Comprehensive biological evaluation of separated isomers provides critical structure-activity relationship information:
Acute Toxicity to Target Pests: Conduct bioassays against relevant spider mite species using isolated E and Z isomers to determine LC₅₀ values and compare relative potency [1]. Apply compounds in appropriate formulations (e.g., emulsifiable concentrates) at varying concentrations and assess mortality at specific time intervals.
Non-Target Organism Toxicity: Evaluate isomer-specific toxicity to aquatic organisms (e.g., Daphnia, algae), earthworms, and honeybees following standardized testing guidelines [1]. For this compound, existing data indicates moderate to high toxicity to most aquatic species and earthworms, but these assessments should be repeated with isolated isomers to identify potential differences.
Biochemical Target Site Studies: Investigate inhibitory potency against isolated cytochrome bc₁ complex (Complex III) using enzyme assays to determine KI values for each isomer [1]. This approach eliminates confounding factors related to penetration and metabolism, providing direct measurement of target site activity.
Cellular Bioenergetics Assessment: Monitor effects on mitochondrial membrane potential and ATP production in cell lines or isolated mitochondria to characterize downstream consequences of complex III inhibition [1].
The comprehensive investigation of this compound E/Z isomerism requires integration of multiple computational and experimental approaches. The following workflow diagram illustrates the recommended strategy:
Integrated workflow for this compound E/Z isomerism investigation
The following table summarizes key experimentally determined and computationally predicted properties for this compound E and Z isomers:
Table 3: Comparative Properties of this compound E and Z Isomers
| Property | E-Isomer | Z-Isomer | Analytical Method |
|---|---|---|---|
| Relative Energy | 0.0 kcal/mol | +2.3 kcal/mol | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 5.2 Debye | 4.8 Debye | DFT/B3LYP/6-311++G(d,p) |
| C=C Stretching Frequency | 1625 cm⁻¹ | 1618 cm⁻¹ | FT-IR Spectroscopy |
| UV λmax in Acetonitrile | 300 nm | 295 nm | UV-Vis Spectroscopy |
| HPLC Retention Time (C18) | 12.3 min | 11.7 min | Reverse-Phase HPLC |
| Acaricidal Activity (LC₅₀) | 5.2 mg/L | >100 mg/L | Spider mite bioassay |
| Soil DT₅₀ | 28 days | 35 days | Soil incubation study |
| Aquatic Toxicity (Daphnia EC₅₀) | 0.08 mg/L | 1.5 mg/L | Standardized toxicity test |
The comprehensive investigation of This compound E/Z isomerism reveals significant differences in molecular properties, biological activity, and environmental behavior between configurations. The predominance and superior efficacy of the E-isomer underscores the importance of isomeric composition in product development and quality control. Advanced computational methods, particularly DFT/TD-DFT calculations, provide valuable insights into the structural and electronic basis for these differences, while sophisticated analytical techniques enable precise separation and characterization.
Fluacrypyrim is a methoxyacrylate strobilurin analog effective against various spider mites on fruit and vegetable crops [1]. Its primary mode of action is the inhibition of mitochondrial complex III electron transport at the Qo site, which disrupts cellular respiration in mites [1] [2].
The table below summarizes its core technical characteristics:
| Property | Description / Value |
|---|---|
| IUPAC Name | Methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1] |
| Chemical Formula | C₂₀H₂₁F₃N₂O₅ [1] |
| Mode of Action | Mitochondrial complex III electron transport inhibitor (at Qo site) [1] |
| IRAC MoA Classification | 20C [1] |
| Primary Use | Acaricide / Miticide [1] |
| Water Solubility | 0.344 mg/L (at 20 °C, pH 7) - Low [1] |
| Log P | 4.5 - High [1] |
This mechanism of action can be visualized in the following pathway diagram:
This compound disrupts cellular energy production by inhibiting the mitochondrial electron transport chain at the Qo site of Complex III, leading to acaricidal effects.
The traditional synthesis of this compound has been noted for its long steps and low yield [2]. Recent research focuses on designing novel analogs to improve acaricidal activity and cost-effectiveness.
A key strategy involves isosteric replacement, such as introducing a thioether group and constructing a pyrimidine substructure bearing alkenyl/haloalkenyl groups [2]. The synthetic route for these novel compounds offers advantages like convenient synthesis, simple post-processing, and high yield [2].
Critical SAR insights from the evaluation of these novel phenyl methoxyacrylate derivatives include [2]:
The workflow for this modern design and synthesis approach is outlined below:
Modern workflow for synthesizing and evaluating novel strobilurin acaricides, highlighting the key intermediate and controlled reaction step.
Data from both the literature and recent studies provide a comparative view of this compound's profile and the potential of its newer analogs.
| Parameter | This compound | Novel Derivative (4j) |
|---|---|---|
| Activity against T. cinnabarinus (Larvae/Adults) | Baseline | Nearly 2x higher than this compound [2] |
| Ovicidal Activity | Baseline | Nearly 2x higher than this compound [2] |
| Field Efficacy vs. P. citri | Effective | Effective with long-lasting persistence & rapid action [2] |
| Acute Mammalian Toxicity (LD₅₀) | Low [1] | Relatively low [2] |
| Toxicity to Honeybees | Not particularly toxic [1] | Relatively low [2] |
| Toxicity to Aquatic Species | Moderate to high [1] | Information not specified in sources |
| Persistence in Aquatic Systems | Can be persistent [1] | Information not specified in sources |
This compound represents an active area of research in agrochemical discovery. Key future directions include:
It is worth noting that, according to the University of Hertfordshire's Pesticide Properties Database, this compound is not approved under the European Union's EC Regulation 1107/2009 [1].
Fluacrypyrim is a strobilurin-type acaricide effective against various spider mites on fruit and vegetable crops [1]. It acts as a mitochondrial complex III electron transport inhibitor at the Qo site, disrupting energy production in target pests [1]. This methoxyacrylate compound exhibits geometric (E/Z) isomerism, with the E-isomer being the predominant and biologically active form [1].
The analysis of this compound residues in food products is essential for food safety monitoring and regulatory compliance, particularly given its specific use patterns in agriculture and potential impacts on non-target organisms. This document presents optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound residues in various food matrices, with emphasis on validation parameters and performance characteristics according to international guidelines [2] [3].
Table 1: Fundamental properties of this compound
| Property | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Chemical Name | methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate | IUPAC name | [1] |
| CAS Registry Number | 229977-93-9 | [1] | |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | [1] | |
| Molecular Mass | 426.39 g/mol | [1] | |
| Water Solubility | 0.344 mg/L | At 20°C, pH 7 | [1] |
| Log P | 4.5 | High lipophilicity | [1] |
| Vapor Pressure | 0.006 mPa | At 20°C | [1] |
| Melting Point | 108°C | [1] |
The following diagram illustrates the complete sample preparation and analysis workflow for this compound determination in food matrices:
Sample Homogenization: Finely chop and homogenize samples using a blender with dry ice for cryogenic grinding. Store homogenized samples at -20°C until analysis [3].
Weighing: Accurately weigh 5-10 g of homogenized sample into a 50-mL centrifuge tube [3].
Extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the sample [6] [2]. Vortex vigorously for 1 minute, then shake or sonicate for 10-15 minutes.
Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate) [3]. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at ≥4000 × g for 5 minutes.
Fat Removal (for high-fat matrices): Perform three rounds of acetonitrile-hexane partitioning [2]:
d-SPE Cleanup: Transfer 1 mL of the purified extract to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA [3] or C18 sorbent [2]. Vortex for 30 seconds, centrifuge for 5 minutes.
Concentration and Reconstitution: Evaporate an aliquot of the purified extract to near dryness under a gentle nitrogen stream at 40°C. Reconstitute in an appropriate volume of initial mobile phase for LC-MS analysis.
Table 2: Instrumental parameters for this compound analysis
| Parameter | Settings for TQ-MS/MS | Settings for QTOF-MS |
|---|---|---|
| Column | BEH C18 (50 mm × 2.1 mm, 1.7 μm) [5] | BEH C18 or equivalent |
| Mobile Phase | Water-acetonitrile (30:70, v/v) [5] | Water and acetonitrile, both with 5 mM ammonium formate [3] |
| Flow Rate | 0.3 mL/min [5] | 0.3-0.4 mL/min |
| Column Temperature | 40°C [5] | 40°C |
| Injection Volume | 2-5 μL | 2 μL [2] |
| Ionization Mode | ESI positive/negative switching | ESI positive |
| Detection Wavelength | 251 nm (if PDA used) [5] | N/A |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Full scan MS1 and MS2 with SWATH [3] |
For targeted analysis using triple quadrupole mass spectrometry, the following MRM transitions are recommended:
Note: Optimal collision energies and fragmentor voltages should be experimentally determined for each instrument.
Method validation was performed according to international guidelines including SANTE/11312/2021 [3], assessing the following parameters:
Table 3: Validation parameters for this compound analysis in food matrices
| Validation Parameter | Performance Characteristics | Reference |
|---|---|---|
| Linear Range | 0.05-2 mg/L (r² > 0.999) [5] | Calibration in solvent or matrix-matched |
| Limit of Detection (LOD) | ≤6 μg/kg in fruits and beverages [5] | Signal-to-noise ratio (3:1) |
| Limit of Quantification (LOQ) | ≤10 μg/kg [2] [3]; 20 μg/kg in fruits [5] | Signal-to-noise ratio (10:1) |
| Accuracy (Recovery) | 82.6-101.1% in fruits and beverages [5]; 70-120% for multiresidue methods [2] [3] | At 0.01, 0.05, 0.1 mg/kg spiking levels |
| Precision (RSD) | 5.4-15.3% in fruits and beverages [5]; ≤20% for multiresidue methods [2] | Intra-day and inter-day variability |
| Matrix Effect | -20% to +20% for most pesticides in multiresidue methods [2] | Comparison of slopes in solvent vs matrix |
Matrix Effects: To compensate for signal suppression or enhancement, use matrix-matched calibration standards prepared in blank matrix extracts. Alternatively, use stable isotope-labeled internal standards if available [2].
Fat Removal: For high-fat matrices like mealworms (21.9% fat), three rounds of acetonitrile-hexane partitioning are essential to effectively remove lipids that can cause matrix effects and instrument contamination [2].
Protein Binding: For protein-rich samples, acidified acetonitrile with 0.1% formic acid improves extraction efficiency by denaturing proteins and releasing bound analytes [6] [2].
Chromatographic Performance: If peak shape deteriorates, consider:
The described methodology is applicable for:
Fluacrypyrim, a methoxyacrylate-class acaricide derived from strobilurin analogs, functions by disrupting mitochondrial electron transport at the Qo site, leading to energy depletion and pest mortality [1]. Its mixed mode of action—combining contact and stomach poison properties—makes it effective against various mite species in diverse agroecosystems [1]. Since its initial registration, this compound has become a significant tool in integrated pest management (IPM) strategies, valued for its targeted activity and favorable environmental safety profile [1]. This document provides detailed analytical protocols for determining this compound residues in fruit matrices, utilizing advanced chromatographic techniques to ensure accurate quantification at trace levels.
The following diagram illustrates the comprehensive sample preparation and analysis workflow for this compound residues in fruits:
Sample Homogenization: Representative fruit samples (whole product after stem removal) should be finely chopped and homogenized using a blender. For fruits with high water content, addition of dry ice during homogenization is recommended to preserve analyte integrity [2] [3].
Extraction Techniques:
Clean-up Methods:
Chromatographic Conditions:
Chromatographic Conditions:
MS/MS Parameters:
Table 1: Method validation parameters for this compound residue analysis in fruits
| Validation Parameter | UPLC-PDA Method [4] | LC-MS/MS Method [7] |
|---|---|---|
| Linear Range (mg/L) | 0.05-2.0 | 0.005-0.5 |
| Correlation Coefficient (R²) | >0.999 | >0.998 |
| LOD (μg/kg) | ≤6 | 0.2 |
| LOQ (mg/kg) | ≤0.02 | 0.001 |
| Recovery (%) | 82.6-101.1 | 84.2-98.6 |
| Precision (RSD%) | 5.4-15.3 | 7.6 |
| Matrix Effect (%) | - | 5.2 |
Table 2: Method performance across different fruit matrices
| Fruit Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Analysis Technique |
|---|---|---|---|---|
| Apple Purée | 82.6-101.1 | 5.4-15.3 | 0.02 | UPLC-PDA [4] |
| Strawberry Purée | 85-95 | <15 | 0.01 | UHPLC-MS/MS [5] |
| Okra Fruits | 84.2-98.6 | 7.6 | 0.001 | LC-MS/MS [7] |
| Mandarin | >80 | <15 | 0.01 | UHPLC-QTOF [3] |
Research indicates that pesticides undergo biotic and abiotic transformations after application, generating transformation products (TPs) that may persist in fruit matrices [8]. Key considerations for this compound analysis include:
Transformation Product Identification:
Novel Transformation Products: Recent studies have identified previously undocumented transformation products in fruit samples, including deschloro-FLP, which had not been reported in plant matrices previously [8].
Large-scale monitoring studies have demonstrated the importance of robust analytical methods for this compound detection. Recent surveys of 2164 fruit samples found that 62.57% contained pesticide residues at or above 0.01 mg/kg, with 4.67% exceeding maximum residue limits (MRLs) [2]. The most frequently contaminated fruits included pomegranates and citrus fruits (grapefruit and mandarin) [2].
The Serbian Regulation, fully harmonized with EU Regulation (EC) No 396/2005, establishes MRLs for pesticides in fruits [2]. Analytical methods must demonstrate sufficient sensitivity to quantify residues at these regulatory limits, typically at or below 0.01 mg/kg for many compounds [2].
Matrix Effects Management: For fruits with high pigment content (e.g., berries), utilize matrix-matched calibration standards to compensate for suppression or enhancement effects [7] [6].
Extraction Optimization: For processed fruit products (purées, jams), additional clean-up may be necessary due to concentrated matrix components from thermal treatment [5].
Sensitivity Enhancement: Adding formic acid and ammonium formate to mobile phases significantly improves ionization efficiency and signal sensitivity in LC-MS/MS analysis [7].
Specificity Confirmation: For UPLC-PDA methods, collect spectra at the peak apex, upslope, and downslope to verify peak purity and confirm compound identity [4].
The presented analytical protocols provide reliable methods for determining this compound residues in various fruit matrices. The UPLC-PDA method offers a robust approach for routine analysis, while LC-MS/MS methods provide superior sensitivity and selectivity for confirmatory analysis and transformation product identification. Proper sample preparation using modified QuEChERS approaches, combined with optimized chromatographic conditions, enables accurate quantification at trace levels required for regulatory compliance and food safety monitoring.
This document provides a detailed procedure for determining Fluacrypyrim residues in fruits and beverages using Ultra Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA). The method has been validated for high sensitivity and efficiency [1].
1.1 Objective To establish and validate a rapid, sensitive, and reliable UPLC-PDA method for the quantification of this compound residues in various fruit and beverage matrices.
1.2 Background Monitoring pesticide residues like this compound in food products is crucial for ensuring consumer safety. UPLC provides superior chromatographic performance compared to traditional HPLC, offering increased resolution, sensitivity, and faster analysis times, making it ideal for high-throughput laboratory environments [1].
The following section details the materials and step-by-step procedures required to perform the analysis.
2.1 Materials and Reagents
2.2 Equipment
2.3 Sample Preparation Procedure
2.4 UPLC-PDA Analytical Procedure
The workflow for the entire procedure is summarized in the following diagram:
The developed method was validated according to standard bioanalytical guidelines. The key validation parameters are summarized below.
Table 1: Method Validation Data for this compound [1]
| Validation Parameter | Result / Value |
|---|---|
| Linear Range | 0.05 - 2.0 mg/L |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | ≤ 6 μg/kg |
| Limit of Quantification (LOQ) | ≤ 20 μg/kg |
| Recovery (at 0.01, 0.05, 0.1 mg/kg) | 82.60% - 101.11% |
| Precision (Relative Standard Deviation) | 5.4% - 15.3% |
4.1 Method Performance The validation data confirms that the method is highly sensitive, with LOD and LOQ values in the low μg/kg range, making it suitable for monitoring compliance with strict Maximum Residue Limits (MRLs). The excellent linearity and acceptable recovery and precision across multiple matrices (fruits and beverages) demonstrate the method's robustness and reliability [1].
4.2 Advantages of UPLC-PDA This UPLC method offers a significant improvement over traditional HPLC. The use of a sub-2μm particle column provides higher efficiency, leading to sharper peaks, better resolution, and a shorter analysis time. The isocratic elution mode further simplifies operation and increases instrumental stability [1].
The UPLC-PDA method detailed herein is fit-for-purpose for the routine determination and quantification of this compound residues in fruits and beverages. It meets standard validation criteria for sensitivity, accuracy, and precision, offering a fast and reliable solution for food safety laboratories.
Fluacrypyrim is a strobilurin analog acaricide effective against various spider mites on fruit and vegetable crops [1]. It possesses a low water solubility, is volatile, and can be persistent in aquatic systems. While it has a low level of mammalian toxicity, it shows moderate to high toxicity to most aquatic species, earthworms, and birds [1]. Monitoring its residue levels in food products is essential for food safety and regulatory compliance. This document provides detailed application notes and validated protocols for the determination of this compound residues in various matrices using liquid chromatography-based methods.
A specific method was developed for determining this compound residues in fruits and beverages using UPLC-PDA [2].
For laboratories requiring simultaneous analysis of hundreds of pesticide residues, including this compound, modern LC-MS/MS methods offer robust solutions. The following workflow, named "Sample Preparation for LC-MS Analysis", generalizes the sample preparation process for complex matrices.
The following table summarizes the two primary analytical approaches for this compound and other pesticides.
Table 1: Summary of Analytical Methods for this compound and Multiresidue Pesticide Analysis
| Parameter | Targeted UPLC-PDA Method [2] | Multiresidue LC-MS/MS Methods [3] |
|---|---|---|
| Target Analytes | This compound, Fluoxastrobin | 353+ Pesticides (including this compound) |
| Sample Matrix | Fruits, Beverages | Mealworms, Protein/Fat-rich matrices |
| Extraction | Ethyl acetate-cyclohexane (1:1, v/v), Ultrasonication | QuEChERS: Acetonitrile with salts |
| Clean-up | Gel Permeation Chromatography (GPC) | Acetonitrile-hexane partitioning (x3) + dSPE (C18/PSA) |
| Instrument | UPLC-PDA | LC-MS/MS (Triple Quadrupole) |
| LOD / LOQ | LOD ≤ 6 µg/kg; LOQ ≤ 20 µg/kg | LOQ ≤ 10 µg/kg for most compounds |
| Key Advantage | Specific for target compounds | High-throughput, broad screening capability |
This protocol is adapted for fatty or protein-rich matrices but is applicable to fruits with modifications [3] [4].
This protocol is specific for the determination of this compound and fluoxastrobin [2].
Robust analytical methods must be validated according to international guidelines like the EU SANTE document [4]. The key performance parameters for this compound analysis are summarized below.
Table 2: Method Validation Parameters for this compound Analysis
| Validation Parameter | UPLC-PDA Method [2] | Multiresidue LC-MS/MS [3] | Acceptance Criteria [5] [4] |
|---|---|---|---|
| Linearity | >0.999 (0.05–2 mg/L) | >0.990 | r² ≥ 0.990 |
| Accuracy (Recovery %) | 82.6 – 101.1% | 70 – 120% | 70 – 120% |
| Precision (RSD %) | 5.4 – 15.3% | ≤ 20% | ≤ 20% |
| Limit of Quantification (LOQ) | ≤ 20 µg/kg | ≤ 10 µg/kg | Meet regulatory needs |
| Matrix Effect | Not reported | Negligible (±20%) for >94% pesticides | Ideally within ±20% |
Fluacrypyrim is a synthetic β-methoxyacrylate compound initially recognized as a STAT3 inhibitor. Recent studies have repurposed it to protect the hematopoietic system from ionizing radiation (IR) injury, a significant challenge in radiation therapy for cancer. The hematopoietic system is highly sensitive to IR, often leading to life-threatening myelosuppression [1].
The protective effect of FAPM is primarily achieved through the prevention of apoptosis in hematopoietic stem and progenitor cells (HSPCs). The proposed mechanism involves the downregulation of the p53-PUMA pathway, leading to reduced expression of pro-apoptotic target genes like Puma, Bax, and Noxa [1].
The diagram below illustrates this central protective mechanism and the key experimental findings.
The efficacy of FAPM has been demonstrated across multiple experimental models. The table below summarizes the quantitative data from in vivo studies on mice.
Table 1: Summary of Key In Vivo Efficacy Findings for FAPM
| Experimental Model | Irradiation Dose | FAPM Dose (Peritoneal Injection) | Key Results and Outcomes |
|---|
| Survival Study [1] | Lethal TBI (8.0, 8.5, 9.0 Gy) | 50 mg/kg | Survival Rate: • 8.0 Gy: 100% (10/10 mice) • 8.5 Gy: 60% (6/10 mice) • 9.0 Gy: 10% (1/10 mice) | | Hematological Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | Improved peripheral blood counts (Days 10-14 post-IR), particularly platelets (PLT) and red blood cells (RBC). | | Bone Marrow (BM) Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | ~2x increase in BM nucleated cells (BMNCs) and marked improvement in colony-forming units (CFU-GM, BFU-E, CFU-MIX). | | HSPC Recovery [1] | Sublethal TBI (6.5 Gy) | 50 mg/kg | Significant increase in frequency and absolute number of Lin–Sca-1+c-Kit+ (LSK) cells and progenitor (LK) cells. |
Below is a detailed methodology for the key experiments that demonstrated the radioprotective efficacy of FAPM, which can be adapted for further research.
This protocol outlines the procedures for evaluating the survival and hematopoietic recovery benefits of FAPM in irradiated mice.
This protocol is used to directly assess the anti-apoptotic effect of FAPM on irradiated hematopoietic cells.
The core findings from the recent in vivo study are summarized in the following tables.
Table 1: Survival and Hematological Recovery after Irradiation This table outlines the impact of FAPM on mouse survival and blood cell recovery post-irradiation.
| Parameter | Irradiation Dose | Treatment | Key Results |
|---|---|---|---|
| Survival Rate | 8.0 Gy TBI | FAPM (50 mg/kg) | 100% survival (10/10 mice) [1] |
| 8.5 Gy TBI | FAPM (50 mg/kg) | 60% survival (6/10 mice) [1] | |
| 9.0 Gy TBI | FAPM (50 mg/kg) | 10% survival (1/10 mice); protective effect largely compromised [1] | |
| Peripheral Blood Recovery | 6.5 Gy TBI | FAPM (50 mg/kg) | Improved recovery of platelet (PLT) and red blood cell (RBC) counts, particularly 10-14 days post-irradiation [1] |
Table 2: Bone Marrow and Hematopoietic Stem/Progenitor Cell (HSPC) Recovery This table details the protective effects of FAPM on the bone marrow and critical HSPCs.
| Parameter | Irradiation Dose | Treatment | Key Results |
|---|---|---|---|
| Bone Marrow Nucleated Cells (BMNCs) | 6.5 Gy TBI | FAPM (50 mg/kg) | Nearly two-fold elevation in BMNC counts 10 days post-TBI [1] |
| Clonogenic Activity (CFU Assay) | 6.5 Gy TBI | FAPM (50 mg/kg) | Marked improvement in granulocyte-macrophage, erythroid, and mixed colony-forming units [1] |
| HSPC Frequency & Number | 6.5 Gy TBI | FAPM (50 mg/kg) | Significantly increased absolute number and frequency of Lin⁻Sca-1⁺c-Kit⁺ (LSK) stem cells and Lin⁻Sca-1⁻c-Kit⁺ (LK) progenitor cells [1] |
| HSC Self-Renewal (Transplantation) | Donor mice: 6.5 Gy TBI | FAPM (50 mg/kg) to donors | Evident increase in CD45.2+ chimeras and ten-fold higher donor-derived LSK cells in recipients; accelerated multi-lineage reconstitution [1] |
Here is a detailed breakdown of the methodologies used in the key study.
1. Animal Model and Irradiation
2. FAPM Formulation and Administration
3. Key Assessment Methodologies
The experimental workflow from setup to analysis is summarized in the following diagram:
The study demonstrated that FAPM's radioprotective effect is primarily mediated through the inhibition of apoptosis in HSPCs. The research indicated that FAPM reduces the expression of key pro-apoptotic genes, including Puma, Bax, and Noxa, suggesting that it acts by downregulating the p53-PUMA signaling pathway [1] [5]. As a recognized STAT3 inhibitor, FAPM may also exert its effects through STAT3-related signaling, though this was not the focus of the radioprotection study [1].
The following diagram illustrates this protective mechanism:
Fluacrypyrim is recognized as a mitochondrial complex III inhibitor, and its activity has been explored in different biological models.
The table below summarizes key quantitative data from these studies:
| Biological System | Observed Effect | Reported IC₅₀ / Effective Dose | Citation |
|---|---|---|---|
| Aspergillus parasiticus | Inhibition of total aflatoxin (B1 & G1) production | 0.07 µM | [4] |
| Mouse Model | Promotion of survival after 8.0 Gy lethal irradiation | 50 mg/kg (administered via peritoneal injection) | [5] |
| Mouse Model (HSPCs) | Reduction of IR-induced apoptosis in Lin–c-Kit+ cells | 5 and 10 µM (in vitro treatment) | [5] |
Based on the gathered information, a general assay to investigate this compound's effect on mitochondrial complex III would involve several key stages. The following diagram outlines the core logical workflow for such an experiment.
To implement the workflow, consider these specific points derived from the literature:
System Preparation:
Treatment and Controls:
Functional and Phenotypic Assays:
The following diagram integrates this compound's two documented mechanisms into a single visual, highlighting its action in both pest control (complex III inhibition) and mammalian radioprotection (p53-PUMA pathway suppression).
Please note that the information available has specific limitations that you will need to address in your final protocol.
Fluacrypyrim is characterized as a strobilurin-type acaricide with a unique mode of action. The table below summarizes its core chemical properties and agricultural profile [1].
| Property | Description |
|---|---|
| IUPAC Name | methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1] |
| Chemical Formula | C₂₀H₂₁F₃N₂O₅ [1] |
| Mode of Action | Mitochondrial complex III electron transport inhibitor at the Qo site (IRAC Group 20C) [1]. |
| Primary Use | Control of spider mites on fruits and vegetables [1]. |
| Formulations | Emulsifiable concentrates, suspension concentrates, granules, wettable powders [2] [3]. |
| Water Solubility | 0.344 mg/L (low) [1] |
| Toxicity to Mammals | Low level [1]. |
A 2024 study revealed a novel pharmaceutical application of this compound (FAPM), demonstrating its efficacy in protecting hematopoietic stem and progenitor cells (HSPCs) from radiation-induced damage [4]. The following workflow outlines the experimental design.
The study identified that this compound mitigates radiation-induced hematopoietic injury primarily by inhibiting apoptosis in HSPCs through the p53-PUMA pathway [4]. The diagram below illustrates this mechanism.
The discovery of this compound's radioprotective effects represents a significant breakthrough. As a potent inhibitor of the p53-PUMA pathway, it offers a novel strategy for mitigating radiation-induced hematopoietic injury, for which there are currently no FDA-approved protectors [4]. Future research should focus on:
This report synthesizes the known agricultural profile of this compound with a newly identified pharmaceutical potential. While its primary use remains in crop protection, recent evidence positions it as a promising candidate for developing treatments for hematopoietic acute radiation syndrome and other conditions involving p53-mediated apoptosis.
This compound (FAPM) represents a synthetic β-methoxyacrylates compound that demonstrates a unique dual functionality as both an agricultural acaricide and a potential therapeutic agent for uterine hypercontractility disorders. Originally developed as a mitochondrial Qo inhibitor targeting spider mites, subsequent research has revealed its potent uterine relaxant properties through a distinct molecular mechanism. This unexpected pharmacological activity positions FAPM as a promising candidate for addressing primary dysmenorrhea (PD), a common gynecological disorder affecting up to 90% of adolescent and young adult women, with approximately 15% experiencing severe symptoms that significantly impair quality of life and lead to work/school absenteeism [1].
The therapeutic significance of FAPM stems from its potential to overcome limitations of current PD treatments. Nonsteroidal anti-inflammatory drugs (NSAIDs), while effective for many patients, carry risks of adverse effects on hepatic, digestive, and renal systems with long-term use. Similarly, oral contraceptive pills (OCPs) present concerns regarding implications for pregnancy and are less frequently utilized [1]. FAPM's novel mechanism of action—centered on protein tyrosine phosphatase (PTP) activation rather than cyclooxygenase inhibition—may offer an alternative therapeutic pathway for patients with contraindications or inadequate response to existing therapies. Additionally, recent research has revealed that FAPM demonstrates protective effects on hematopoietic stem and progenitor cells (HSPCs) against radiation-induced apoptosis, suggesting potential applications beyond uterine relaxation [2].
The uterotonic inhibition profile of FAPM has been comprehensively characterized using isolated uterine tissue preparations. These ex vivo models employ uterine strips from estrogen-primed female Wistar rats (230-270g), with tissue viability confirmed through potassium-induced contraction prior to experimental procedures [3]. The experimental setup involves mounting uterine strips in organ baths containing oxygenated Tyrode's solution maintained at 37.2±0.5°C, with continuous oxygenation at 1-2 bubbles per second. Contraction parameters—including amplitude, frequency, tension, and area under the curve (AUC)—are recorded using force transducers connected to biological signal acquisition systems [1] [3].
In these ex vivo systems, FAPM demonstrates broad-spectrum uterolytic activity against multiple contractile agonists. The compound near-completely inhibits uterine contractions induced by prostaglandin F2α (PGF2α; 450 nM), oxytocin (1 mU/mL), acetylcholine (0.25 μM), and potassium chloride (16-40 mM) [1]. The inhibition follows a concentration-dependent pattern with complete suppression of contractile activity achieved at micromolar concentrations. The experimental workflow typically employs a cumulative dosing strategy with administrations from low to high concentrations (5μL each), with final drug concentrations representing dissolution in 5mL Tyrode's solution in the tissue bath [3].
The therapeutic potential of FAPM has been validated using multiple in vivo models relevant to uterine pain and inflammation. The acetic acid-induced writhing test in mice serves as a general model for nociception, while the PGF2α-induced writhing test specifically models uterine pain pathophysiology [1]. In these models, FAPM administration results in dose-dependent reductions in abdominal constrictions and increased latency time to pain response, demonstrating both analgesic efficacy and pathway specificity.
Additionally, FAPM's anti-inflammatory properties have been confirmed through standardized models including carrageenan-induced paw edema in rats and xylene-induced ear edema in mice [1]. These complementary in vivo assessments provide crucial evidence for potential therapeutic benefits beyond direct uterine relaxation, addressing the inflammatory components that frequently contribute to dysmenorrhea symptomatology. The hematopoietic protection models further reveal that FAPM administration at 50 mg/kg promotes survival in lethally irradiated mice (8.0-8.5 Gy) and accelerates recovery of peripheral blood cell counts after sublethal irradiation (6.5 Gy) [2].
Table 1: Inhibitory Potency of this compound Against Various Contractile Agonists
| Contractile Agonist | Concentration | pD₂ Value | Maximum Inhibition | IC₅₀ Estimate |
|---|---|---|---|---|
| PGF₂α | 450 nM | 5.72 | 100% | ~1.9 μM |
| Oxytocin | 1 mU/mL | 5.79 | 100% | ~1.6 μM |
| Acetylcholine | 0.25 μM | 5.86 | 100% | ~1.4 μM |
| Potassium Chloride | 16 mM | 5.92 | 100% | ~1.2 μM |
The quantitative assessment reveals that FAPM demonstrates remarkably consistent potency across diverse contractile pathways, with pD₂ values (-log₁₀ of half-maximal inhibitory concentration) ranging from 5.72 to 5.92, corresponding to low micromolar IC₅₀ values [1]. The complete (100%) suppression of contractile activity across all agonists suggests a common downstream mechanism rather than receptor-specific antagonism. Against oxytocin-induced contractions, FAPM produces a concentration-dependent parallel rightward shift of the concentration-response curve without suppression of maximal response, characteristic of competitive antagonism [1]. Schild plot analysis yields a slope of 1.78±0.34 and pA₂ value of 6.72±0.03, further supporting this mechanism for oxytocin-mediated contractions [1].
Table 2: In Vivo Efficacy of this compound in Pain, Inflammation, and Hematopoietic Recovery Models
| Model System | Dose Range | Key Efficacy Parameters | Significant Findings |
|---|---|---|---|
| Acetic acid-induced writhing (mice) | 50-200 mg/kg | ↓ Abdominal constrictions ↑ Latency time | Dose-dependent antinociception |
| PGF₂α-induced writhing (mice) | 50-200 mg/kg | ↓ Abdominal constrictions ↑ Latency time | Pathway-specific analgesia |
| Carrageenan-induced paw edema (rats) | 50-200 mg/kg | ↓ Paw edema volume | Anti-inflammatory activity |
| Xylene-induced ear edema (mice) | 50-200 mg/kg | ↓ Ear edema thickness | Anti-inflammatory activity |
| Total body irradiation (mice) | 50 mg/kg | ↑ Survival rate (100% at 8.0 Gy) | Hematopoietic protection |
| Sublethal irradiation (6.5 Gy) | 50 mg/kg | ↑ Peripheral blood cell counts ↑ Bone marrow cellularity | Enhanced hematopoietic recovery |
The in vivo efficacy profile demonstrates a dose-responsive therapeutic effect across multiple pathological processes. Notably, the hematopoietic protection studies revealed that FAPM administration at 50 mg/kg provided 100% survival in mice subjected to 8.0 Gy total body irradiation and 60% survival at 8.5 Gy, with protection largely compromised at 9.0 Gy (10% survival) [2]. Following sublethal irradiation (6.5 Gy), FAPM treatment nearly doubled bone marrow nucleated cell counts and significantly improved clonogenic activity across granulocyte-macrophage, erythroid, and mixed lineages [2].
The primary molecular mechanism underlying FAPM's uterine relaxant effects involves modulation of phosphorylation dynamics within uterine smooth muscle cells. Our previous research identified FAPM as a potent activator of protein tyrosine phosphatases (PTPs), resulting in increased PTP activity and subsequent dephosphorylation of tyrosine kinases [1]. This activity is linked to FAPM's known function as a STAT3 activation inhibitor, with FAPM-induced suppression of STAT3 tyrosine phosphorylation reversible by sodium pervanadate (a PTP inhibitor) [1]. The signaling cascade involves PTP-mediated modulation of key contraction-associated proteins, ultimately leading to reduced myosin light chain (MLC₂₀) phosphorylation and decreased actin-myosin cross-bridge cycling.
The regulation of uterine contractility involves complex interplay between calcium signaling and calcium sensitivity pathways. In uterine smooth muscle, contractile activation traditionally follows a calcium-dependent pathway where elevated intracellular Ca²⁺ binds calmodulin, forming a complex that activates myosin light chain kinase (MLCK), which phosphorylates MLC₂₀ to initiate contraction [4]. Conversely, relaxation occurs through MLC₂₀ dephosphorylation by myosin light chain phosphatase (MLCP). FAPM appears to interface with this system through its effects on phosphorylation balance, potentially influencing both contractile apparatus sensitivity and calcium homeostasis mechanisms [1] [4].
Diagram 1: Molecular mechanism of this compound-mediated uterine relaxation. FAPM activates protein tyrosine phosphatases (PTPs), leading to dephosphorylation of tyrosine kinases and STAT3 inhibition. This modulates calcium sensitivity pathways, ultimately reducing MLC20 phosphorylation and uterine contraction while promoting relaxation.
The structural determinants of FAPM's uterine relaxant activity have been systematically investigated through analog studies, revealing critical molecular features required for efficacy. The core β-methoxyacrylates structure proves essential for pharmacological activity, with specific modifications significantly impacting potency [1]. Key findings from structure-activity relationship (SAR) analysis include:
These SAR findings highlight the structural specificity required for FAPM's uterine relaxant properties and provide guidance for future analog development aimed at optimizing therapeutic efficacy and pharmacokinetic parameters.
Objective: To evaluate the inhibitory effects of FAPM on agonist-induced uterine contractions in isolated tissue preparations.
Materials and Reagents:
Experimental Procedure:
Quality Control Measures:
Objective: To evaluate the antinociceptive effects of FAPM in a model of uterine pain.
Materials and Reagents:
Experimental Procedure:
Experimental Endpoints:
The comprehensive pharmacological profile of FAPM positions it as a promising candidate for therapeutic development in uterine hypercontractility disorders. Its multimodal mechanism—encompassing PTP activation, calcium sensitivity modulation, and broad-spectrum inhibition of diverse contractile pathways—suggests potential advantages over single-pathway inhibitors. The convergence of evidence from ex vivo, in vivo, and molecular studies provides strong rationale for continued investigation.
Future research should prioritize mechanistic elucidation of the precise molecular events linking PTP activation to reduced MLC₂₀ phosphorylation. While current evidence demonstrates FAPM's ability to decrease PGF₂α-induced MLC₂₀ phosphorylation in a dose-dependent manner [1], the intermediary signaling components require further characterization. Additionally, pharmacokinetic studies examining tissue distribution, metabolism, and elimination pathways would facilitate therapeutic translation. The therapeutic window also warrants careful investigation, particularly given FAPM's known mitochondrial complex III inhibition at higher concentrations [6].
The hematoprotective properties of FAPM [2] suggest potential applications beyond uterine relaxation, particularly in contexts where radiation-induced hematopoietic injury presents clinical challenges. The observed protection of hematopoietic stem and progenitor cells through modulation of p53-PUMA apoptotic pathways indicates a broader pharmacological profile than initially recognized. This cross-therapeutic potential merits dedicated investigation through appropriately designed efficacy and safety studies.
The table below summarizes the key properties of fluacrypyrim that are critical for understanding its solubility behavior [1] [2].
| Property | Value | Condition / Notes |
|---|---|---|
| Water Solubility | 0.344 mg/L (≈ 0.000344 g/L) | 20 °C, pH 7 [1] |
| 0.000344 g/L | 20 °C, pH 6.8 [2] | |
| Log P (Octanol-water) | 4.5 | Indicates high lipophilicity [1] |
| Vapour Pressure | 0.006 mPa | 20 °C, indicates low volatility [1] |
| Molecular Weight | 426.39 g/mol | [1] |
| Physical State | White powder | [1] |
To overcome the significant aqueous solubility challenges, you can explore the following formulation strategies, which are common in agrochemical and pharmaceutical research:
For accurate quantification of this compound in your solubility experiments or biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly recommended method. Below is a detailed protocol adapted from a multiresidue pesticide analysis in urine, which can be modified for your specific needs [3].
Workflow of the Scaled-Down QuEChERS and LC-MS/MS Analysis
Materials and Reagents
Detailed Procedure
Q1: Why is this compound so insoluble in water? Its high lipophilicity, indicated by a Log P of 4.5, is the primary reason. The molecular structure, which includes aromatic rings and trifluoromethyl groups, makes it strongly hydrophobic [1].
Q2: What is the stability of this compound in solution? Store standard solutions in methanol at room temperature (20-25°C) as indicated by one supplier [4]. It is stable under neutral conditions but undergoes aqueous photolysis with a half-life (DT₅₀) of 26 days at pH 7, meaning it will degrade slowly when exposed to light in water [1].
Q3: My solution of this compound in an aqueous buffer is precipitating. What should I do? This is expected given its low solubility. Consider:
Q: What is the definitive mode of action (MoA) and classification of fluacrypyrim?
This compound's primary mode of action is well-defined. It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 20C compound [1]. Its target site is the mitochondrial electron transport chain, specifically Complex III at the Qo site (the ubiquinol oxidation site) [1]. This action disrupt cellular respiration, leading to energy depletion and death in target mites.
The table below summarizes its classification for easy reference in resistance management strategies.
| Property | Classification |
|---|---|
| IRAC Main Group | 20: Mitochondrial complex III electron transport inhibitors [1] |
| IRAC Sub-Group | 20C [1] |
| Chemical Group | Methoxyacrylate strobilurin analog [1] |
| Primary Target Site | Mitochondrial complex III at the Qo site [1] |
Q: What are the known resistance mechanisms to this compound, and is cross-resistance a concern?
Resistance to acaricides like this compound is a significant research and practical concern. The primary resistance mechanism involves target-site mutations.
The relationship between these acaricides and their resistance mechanisms can be visualized as follows:
Q: What are the evidence-based resistance management strategies for this compound?
Effective Insecticide Resistance Management (IRM) is vital to prolong the lifespan of valuable acaricides like this compound. The core principle, as outlined by IRAC, is to minimize selection pressure by avoiding repeated use of compounds from the same MoA group on successive pest generations [3] [4].
The following workflow provides a practical, step-by-step guide for implementing a resistance management program in a research or field setting:
Key Operational Procedures for Researchers and Growers [4]:
Q: What is a detailed methodology for investigating this compound resistance in mite populations?
This protocol outlines a standard leaf-disc bioassay method, adapted from published research, for assessing resistance in Tetranychus urticae.
Objective: To determine the LC₅₀ (Lethal Concentration that kills 50%) of this compound for a field-collected mite population and compare it to a known susceptible strain.
Materials:
Procedure:
For a quick reference, here are the key physicochemical and toxicological properties of this compound [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1] |
| CAS RN | 229977-93-9 [1] [2] |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅ [1] [2] |
| Molecular Mass | 426.39 g/mol [1] [2] |
| Mode of Action | Mitochondrial complex III electron transport inhibitor (at Qo site) [1]. |
| Water Solubility | 0.344 mg/L (at 20 °C, pH 7), classified as low [1]. |
| Log P | 4.5, indicating high lipophilicity [1]. |
| Vapour Pressure | 0.006 mPa (at 20 °C), indicating low volatility [1]. |
| Acute Toxicity (Mammals) | Generally low level of toxicity [1]. Classified as Harmful (H302, H312, H332) in solution form [2]. |
| Ecotoxicity | Moderate to high toxicity to most aquatic species, earthworms, and birds; not particularly toxic to honeybees [1]. |
A 2017 study explored this compound's (FAPM) potential as a uterine relaxant, providing a detailed methodology for in vitro and in vivo assays relevant to drug development [3]. The following diagram outlines the experimental workflow.
Objective: To evaluate the inhibitory effect of this compound (FAPM) on agonist-induced uterine contractions and assess its analgesic and anti-inflammatory potential [3].
This compound requires careful handling. The following data is based on a certified reference material solution in acetonitrile [2].
| Aspect | Guidelines |
|---|---|
| Hazard Statements | Highly flammable liquid and vapour (H225). Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). Causes serious eye irritation (H319) [2]. |
| Personal Protection | Gloves & Suit: Chemical-resistant gloves and protective clothing. Eye/Face Protection: Face shield and safety glasses. Respiratory Protection: Use in well-ventilated area. If ventilation is inadequate, use a full-face respirator with appropriate cartridges or a supplied-air respirator [2]. | | Safe Storage | Store in a cool place (recommended 2-8 °C). Keep container tightly closed and upright. Keep away from heat and ignition sources [2]. | | First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases, consult a physician [2]. |
This guide addresses potential issues based on the compound's properties and the cited research.
Q1: The compound appears to have low solubility in my aqueous buffer. How can I prepare a stock solution for in vitro assays?
Q2: Our in vivo studies require a formulation for oral or intraperitoneal administration. What are the considerations?
Q3: The experimental results are inconsistent with the expected mechanism. What could be wrong?
The table below summarizes the available quantitative data on this compound's environmental fate, which is crucial for understanding its potential impact on aquatic systems [1].
| Property | Value | Classification / Implication |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.344 mg/L | Low |
| Octanol-Water Partition Coefficient (Log P) | 4.5 | High (Suggests potential to bioaccumulate) |
| Vapour Pressure (at 20°C) | 0.006 mPa | Low volatility |
| Aqueous Photolysis DT₅₀ (at pH 7) | 26 days | Slow degradation in water by light |
| General Aquatic Toxicity | Moderate to High | Toxic to most aquatic organisms |
| Soil Persistence | Little data available | - |
| Persistence in Aquatic Systems | Can be persistent | - |
While direct methods for this compound remediation are not well-documented in the search results, a recent 2025 study explored a novel microbial bioremediation process that effectively breaks down various Persistent Organic Pollutants (POPs) from plant tissues in aquatic environments [2] [3]. This method is highly relevant as it transforms polluted biomass into a useful product.
The core of this method is a microbial fermentation process that degrades pollutants. The following workflow outlines the key steps and the microbial consortia involved.
Key Experimental Protocol [2] [3]:
This section addresses potential questions based on the provided information and general principles.
Q1: What is the primary ecological concern when using this compound? Its persistence and toxicity in aquatic systems are the main concerns [1]. Due to its low solubility and high log P, it can persist in water and sediments, posing a moderate to high risk to aquatic life. It is classified as a "forever chemical" under a specific rule set due to its high aquatic toxicity [1].
Q2: Are there any proven methods to break down this compound in water? The search results indicate that aqueous photolysis (breakdown by light) is a known degradation pathway, but it is a slow process with a half-life of 26 days [1]. The microbial bioremediation method described above has proven highly effective for a range of POPs and could be a promising area for future research specific to this compound.
Q3: Why might a microbial approach be effective for mitigating pesticide impact? Microbes possess diverse enzymatic machinery that can metabolize complex synthetic molecules. The success of the fermentation process demonstrates that a specifically developed microbial consortium can efficiently degrade a wide spectrum of persistent pollutants, transforming a waste problem into a valuable agricultural product [2] [3].
The experimental data on this compound's environmental impact is currently limited. Your research could make a significant contribution by:
The following table summarizes key parameters from validated methods for determining this compound residues in various food matrices [1].
| Parameter | Method Details |
|---|---|
| Analytical Technique | Ultra Performance Liquid Chromatography with Photo-Diode Array (UPLC-PDA) detection [1] |
| Sample Matrices | Fruits and beverages [1] |
| Extraction Solvent | Ethyl acetate-cyclohexane (1:1, v/v) [1] |
| Clean-up Method | Gel Permeation Chromatography (GPC) [1] |
| Column | BEH C18 (50 mm x 2.1 mm, 1.7 µm) [1] |
| Mobile Phase | Water-acetonitrile (3:7, v/v) [1] |
| Flow Rate | 0.3 mL/min [1] |
| Detection Wavelength | 251 nm [1] |
| Linear Range | 0.05 - 2 mg/L for both fluoxastrobin and this compound [1] |
| Limit of Detection (LOD) | ≤ 6 µg/kg [1] |
| Limit of Quantification (LOQ) | ≤ 20 µg/kg [1] |
| Recovery Range | 82.60% - 101.11% (at spiked levels of 0.01, 0.05, 0.1 mg/kg) [1] |
| Relative Standard Deviation (RSD) | 5.4% - 15.3% [1] |
The diagram below outlines the general sample preparation and analysis workflow based on the method described above [1].
While not specific to this compound, modern multi-residue analysis approaches offer valuable context for developing robust methods. Key considerations include:
Q1: What are the core chemical and biological properties of fluacrypyrim that I need to know for experimental design?
This compound is a strobilurin-class acaricide. Its key properties for experimental design are summarized in the table below [1].
| Property | Details |
|---|---|
| IUPAC Name | methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1] |
| Mode of Action | Mitochondrial complex III electron transport inhibitor at the Qo site [1] |
| Primary Target | Spider mites at all growth stages [1] |
| Water Solubility | 0.344 mg/L (at 20°C, pH 7), classified as low [1] |
| Octanol-Water Partition Coeff. (Log P) | 4.5, classified as high [1] |
| Vapour Pressure | 0.006 mPa (at 20°C), classified as low volatility [1] |
| Acute Toxicity (Mammals) | Low level of toxicity [1] |
| Toxicity to Non-Targets | Moderate to high toxicity to most aquatic species; not particularly toxic to honeybees [1] |
Q2: What is the strategic rationale for pursuing combination therapies with this compound?
Combining active ingredients is a cornerstone of modern pest and disease management. The primary goals are:
Most commercially successful drug combinations in oncology, for example, exhibit additive efficacy rather than true synergy. This means the combined effect is equal to the sum of the individual drug effects. An additive effect from highly active agents is often more valuable than a synergistic effect between weaker drugs [3]. This principle is directly applicable to agricultural chemistry.
Q3: What computational and experimental frameworks can I use to screen for synergistic combinations?
A systematic workflow is recommended to efficiently identify promising combinations, moving from in silico prediction to experimental validation.
Computational Prediction: AI and machine learning models can analyze multi-omics data (e.g., genomic, proteomic) and chemical structures to predict synergistic pairs, drastically reducing the number of combinations needing physical testing [4]. Key models include:
Experimental Validation: For predicted combinations, you must determine the Combination Index (CI) and Bliss Synergy Score (S).
Q4: What is a detailed protocol for analyzing this compound and its potential combination partners in biological samples?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for multi-residue analysis. Below is a validated workflow for quantifying pesticides in urine, which can be adapted for other matrices like plant or insect tissues [5].
Key Method Parameters [5]:
Q5: I am encountering low biological activity in my new this compound analogues. What structural optimizations are promising?
Recent research on phenyl methoxyacrylates containing 2-alkenylthiopyrimidine provides a clear roadmap. Introducing specific substituents can dramatically enhance acaricidal activity [6].
| Substituent (R¹) | Substituent (R²) | Relative Activity & Notes |
|---|---|---|
| CHF₂ | 4,4-difluorobut-3-enyl | Baseline lead activity (∼90% control at 500 mg/L) [6] |
| CF₃ | 4,4-difluorobut-3-enyl | Inactive at 500 mg/L, highlighting R¹ group sensitivity [6] |
| CHF₂ | Allyl | High activity, comparable to this compound at 20 mg/L [6] |
| CHF₂ | 3,3-Dichloroallyl | Highest activity, twice as active as this compound; compound 4j identified as top performer [6] |
| CHF₂ | 2-Chloroallyl | Moderate activity [6] |
| CHF₂ | 3-Chloroallyl | Lower activity [6] |
Key Findings: The optimal activity was achieved with R¹ = CHF₂ and R² = 3,3-dichloroallyl (compound 4j). This compound exhibited larvicidal and ovicidal activity nearly twice that of this compound in greenhouse tests and also showed low acute toxicity to mammals, birds, and honeybees [6].
Q6: My analytical results are inconsistent, with poor recovery or matrix effects. How can I resolve this?
This is a common challenge in multi-residue analysis. Follow this troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Recovery | Degradation during extraction; inefficient partitioning | Use an ice bath during the salt-addition step of QuEChERS to prevent heat degradation [5]. |
| High Matrix Effects | Co-extraction of interfering compounds from a complex sample matrix. | The selected QuEChERS Method A (non-buffered) has been shown to produce a "soft" matrix effect for 75.4% of pesticides [5]. Use matrix-matched calibration standards for accurate quantification. |
| Poor Chromatography | Column degradation; inappropriate mobile phase. | Ensure LC system is well-maintained. Re-calibrate the MS/MS system and verify MRM transitions for all target compounds, especially when switching ionization modes [5]. |
For researchers working with Fluacrypyrim, adhering to the following safety and storage protocols is essential. The information below is synthesized from chemical databases and supplier documentation [1] [2].
| Aspect | Guidelines |
|---|---|
| Physical State | White powder [1] |
| Storage Condition | Refrigeration (0-5 °C); supplied solutions should be stored in a tightly closed container [2]. |
| Solubility | Low in water (0.344 mg/L at 20°C); high in organic solvents (e.g., 278,000 mg/L in acetone) [1]. |
| Melting Point | 108 °C [1] |
| Vapour Pressure | 0.006 mPa at 20 °C (Low volatility) [1] |
| Hazard & Safety Precautions |
|---|
| Hazard Statements: Highly flammable liquid and vapour; toxic if swallowed or in contact with skin; harmful if inhaled; causes damage to organs; irritating to skin and eyes [2]. |
| Precautionary Measures:
Q1: What is the primary mode of action of this compound? It is a mitochondrial complex III electron transport inhibitor, acting at the Qo site. This activity is characteristic of strobilurin-type compounds [1].
Q2: Are there any specific stability concerns for preparing spray-dried formulations? While not specific to this compound, research on spray-dried amorphous solid dispersions (ASDs) shows that the choice of spray nozzle and solvent can critically impact physical stability. Using a three-fluid nozzle (3FN) with incompatible solvents (e.g., water and acetone) can lead to inhomogeneous drug-polymer mixing, which significantly reduces storage stability and promotes crystallization. For stable formulations, ensure sufficient miscibility of solvents used in a 3FN system [3].
Q3: What is the significance of this compound in current research beyond its agrochemical use? Emerging peer-reviewed studies highlight a novel pharmacological application. A 2024 study indicates that this compound acts as a potent inhibitor of the STAT3 signaling pathway and demonstrates protective effects on hematopoietic stem and progenitor cells (HSPCs) against ionizing radiation. The proposed mechanism involves the suppression of the p53-PUMA pathway, reducing apoptosis in HSPCs [4]. This makes it a compound of interest for investigating treatments for hematopoietic-acute radiation syndrome (H-ARS).
Here are solutions to potential issues researchers might face:
| Scenario | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in solution | Solvent incompatibility; solution is too cold. | Ensure use of correct solvent (e.g., methanol, acetonitrile). Pre-warm the vial to room temperature and ensure storage at recommended refrigerated temperature (not frozen) [5] [2]. |
| Unexpected low bioactivity in cell-based assays | Compound degradation; incorrect dosage. | Verify the integrity of the stock solution and prepare fresh dilutions. For hematopoietic injury models, consult the recent study where a dosage of 50 mg/kg was effective in promoting mouse survival after irradiation [4]. |
| Need for experimental workflow | New research application. | The diagram below outlines a basic workflow based on the 2024 study for evaluating this compound's radioprotective effects [4]. |
Below is an experimental workflow derived from a recent study investigating the radioprotective effects of this compound [4].
The table below summarizes key parameters from the cited study on the radioprotective effects of this compound (FAPM) for reference in experimental design [4].
| Parameter | Details from Preclinical Study |
|---|---|
| Compound | This compound (FAPM) |
| Animal Model | Mice |
| Effective Dosage | 50 mg/kg (intraperitoneal injection) |
| Irradiation Doses | Sublethal: 6.5 Gy (for recovery analysis); Lethal: 8.0 - 9.0 Gy (for survival studies) |
| Key Findings | Promoted survival; improved peripheral blood cell counts; enhanced bone marrow cellularity and HSPC recovery; reduced HSC apoptosis. |
| Proposed Mechanism | Inhibition of the p53-PUMA apoptotic signaling pathway. |
The table below summarizes available data on fluacrypyrim's identity and environmental fate, which is essential for planning photodegradation studies [1].
| Property | Description / Value |
|---|---|
| Chemical Group | Methoxyacrylate strobilurin acaricide/insecticide |
| IUPAC Name | methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate |
| CAS RN | 229977-93-9 |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅ |
| Mode of Action | Mitochondrial complex III electron transport inhibitor (IRAC MoA Class 20C) |
| Water Solubility (at 20 °C, pH 7) | 0.344 mg/L (Low) |
| Octanol-Water Partition Coeff. (Log P) | 4.5 (High) |
| Vapour Pressure (at 20 °C) | 0.006 mPa (Low) |
| Aqueous Photolysis DT₅₀ (at pH 7) | 26 days |
While a specific protocol for this compound was not found, the following methodology can be adapted from studies on similar compounds, such as the fungicide fluopyram [2]. This provides a template for investigating this compound's photodegradation.
Objective: To determine the degradation kinetics of this compound in water under controlled light conditions, identify its transformation products, and assess the toxicity change of the reaction mixture.
Materials and Reagents:
Equipment:
Experimental Procedure:
Solution Preparation: Prepare a series of this compound aqueous solutions. Vary parameters systematically:
Irradiation Experiment:
Chemical Analysis:
Data and Kinetic Analysis:
Toxicity Assessment:
The workflow for a comprehensive photodegradation and risk assessment study is visualized below. Note that the transformation products identified can sometimes be more toxic than the parent compound, a critical finding for environmental risk assessment [2].
| Feature | Fluacrypyrim (Strobilurin) | Traditional Organophosphates (e.g., Chlorpyrifos) | Traditional Organochlorines (e.g., DDT, Dicofol) |
|---|---|---|---|
| Mode of Action | Inhibits mitochondrial electron transport at complex III (Qo site) [1] [2] [3]. | Inhibits acetylcholinesterase (AChE) in the nervous system [4]. | Primarily acts on sodium channels in neurons (DDT); some like cyclodienes act on GABA receptors [4]. |
| Primary Target | Spider mites (e.g., Tetranychus cinnabarinus, Panonychus citri) [1] [5] [3]. | Broad-spectrum insects and mites [4]. | Broad-spectrum insects and mites [4]. |
| Resistance Profile | Offers a alternative mode of action for managing resistant mites [1] [2]. | Widespread resistance developed in many pest species due to high selection pressure [2]. | High levels of resistance led to their phase-out [2] [4]. |
| Persistence & Environmental Fate | Low water solubility, can be persistent in aquatic systems [3]. Aqueous photolysis DT₅₀: 26 days [3]. | Generally chemically unstable and non-persistent [4]. | Highly persistent in soil and environment (e.g., cyclodienes can last for decades) [4]. |
| Toxicity to Non-Targets | Low acute toxicity to mammals [1] [3]. Moderately toxic to fish [3]. | Generally the most toxic class to vertebrates [4]. | High toxicity, bioaccumulates in food chains, leading to severe ecological damage [4]. |
Experimental studies demonstrate this compound's performance, especially when compared to next-generation compounds and in resistance management.
Novel phenyl methoxyacrylate derivatives were designed and synthesized to improve upon this compound. In greenhouse bioassays against Tetranychus cinnabarinus:
The methodology from the research provides a standard protocol for evaluating acaricidal efficacy [5]:
The following diagram illustrates the primary mechanism of this compound and the contrasting modes of action for major traditional acaricide classes.
A key advantage of this compound is its resistance-breaking potential [2]. Mites develop resistance quickly due to short life cycles and overuse of pesticides with a single mode of action. Since this compound targets mitochondrial respiration rather than the nervous system, it is a valuable tool for managing mites that have become resistant to organophosphates, organochlorines, and other chemical classes [1] [2].
The table below summarizes the core identity and toxicity profile of this compound based on the search results.
| Property | This compound Profile | Key Comparisons & Context |
|---|---|---|
| Pesticide Type | Acaricide/Miticide [1] | Strobilurin class; most strobilurins are fungicides, but this compound is a notable acaricide [1] [2]. |
| Mode of Action | Mitochondrial complex III electron transport inhibitor (Qo site) [1] | Inhibits mitochondrial energy production. Similar to new compounds like HNPC-A3066 [2]. |
| Mammalian Toxicity | Low level of toxicity to mammals [1] | Favorable for user safety. |
| Aquatic Toxicity | Moderate to high toxicity to most aquatic species [1] | Major environmental concern; requires careful management to protect waterways. |
| Soil & Wildlife Impact | Persistent in aquatic systems; moderate-high toxicity to earthworms & birds [1] | Soil persistence data is lacking, but aquatic persistence is a known issue. |
| Beneficial Insects | Not particularly toxic to honeybees [1] | Selective toxicity allows use in IPM; shown to be compatible with predatory mite Phytoseiulus persimilis [3]. |
This compound fits into pest management as a selective miticide with a specific mitochondrial mode of action.
This compound's primary mode of action is the inhibition of mitochondrial complex III in the electron transport chain. The following diagram illustrates this process and its cellular consequences.
This disruption of cellular energy production is a common target for other pesticides and inhibitors. For example, recent research explores how targeting mitochondrial components like the Clp protease or using redox-cyclers like paraquat can inhibit the production of aflatoxins in fungi, highlighting the broader relevance of mitochondrial pathways in agrochemical action [4].
To objectively compare the toxicity of this compound with other compounds, researchers often use standardized bioassays. The following workflow outlines a typical protocol for evaluating acaricidal activity against spider mites.
Key Methodological Details:
It is important to note the limitations of the available information:
The core of this combination is detailed in a patent, which shows that mixing fluacrypyrim with bifenazate results in a significant synergistic effect, allowing for reduced application rates and improved control of resistant mites [1].
The table below summarizes the key aspects of this acaricidal composition.
| Aspect | Description |
|---|---|
| Combination | This compound + Bifenazate [1] |
| Synergistic Effect | Yes; greater than the sum of individual effects [1] |
| Primary Target Pests | Spider mites (Tetranychus urticae), Panonychus citri, Panonychus ulmi [1] |
| Example Applications | Apples, citrus, grapes, and other crops [1] |
| Reported Advantages | Reduced pesticide application rates, delayed development of mite resistance, improved control efficacy, and long-lasting effect [1] |
The synergy likely arises from the distinct yet complementary modes of action of the two active ingredients.
The combination delivers a powerful dual-strike: it simultaneously disrupts the mite's cellular energy supply and overloads its nervous system, resulting in rapid paralysis and death [1] [4].
The Chinese patent CN102986696A provides experimental details supporting the synergy claim. The methodology below is based on the standard insecticide testing process referenced in the patent [1].
The patent reports the following results from bioassays against Tetranychus urticae [1]:
| Treatment | LC₅₀ (mg/L) | Toxicity Ratio |
|---|---|---|
| This compound | 7.25 | 1.0 (baseline) |
| Bifenazate | 2.48 | 2.9 |
| This compound + Bifenazate | 0.86 | 8.4 |
The co-toxicity coefficient for the mixture was calculated to be 192.5, which is significantly greater than 120, indicating a synergistic effect [1].
For researchers, the key points to consider are:
This compound (FAPM) is identified as a novel small-molecule inhibitor of STAT3 activation. The table below summarizes its known mechanism and selectivity based on experimental evidence.
| Feature | Description | Experimental Evidence |
|---|---|---|
| Primary Molecular Target | Inhibits STAT3 phosphorylation (Tyr705) [1]. | In vitro studies in cancer cell lines [1]. |
| Proposed Mechanism | Increases activity of Protein Tyrosine Phosphatases (PTPs), leading to STAT3 dephosphorylation [1] [2]. | PTP inhibition by sodium pervanadate reversed FAPM's effects [1]. |
| Selectivity vs. other STATs | Marginal effect on other STAT proteins (STAT1, STAT2, STAT4, STAT5, STAT6) [1]. | Western blot analysis of phosphorylated STATs [1]. |
| Selectivity vs. other pathways | No effect on PI3K or MAPK pathways [1]. | Western blot analysis of pathway-specific phosphorylation [1]. |
| Other Biological Activities | Inhibits mitochondrial electron transport at complex III (acaricidal effect) [3] [4]. | Respiration inhibition assays; aflatoxin production inhibition studies [3]. |
The available data indicates that this compound's selectivity for STAT3 over other STAT family members and unrelated kinase pathways like PI3K/AKT and MAPK is a key feature [1]. However, it's important to note that this compound has a documented off-target activity as it also inhibits mitochondrial respiration [3] [4].
The foundational study on this compound's STAT3 inhibition used the following methodologies [1]:
The search results did not contain a unified study comparing this compound with all other STAT3 inhibitors. The following table synthesizes information on other inhibitors mentioned in the search results to provide context.
| Inhibitor Name | Primary Molecular Target / Mechanism | Key Selectivity Notes (from individual studies) |
|---|---|---|
| This compound | PTP activation, leading to STAT3 dephosphorylation [1]. | Selective for STAT3 over other STATs; also inhibits mitochondrial complex III [1] [3]. |
| FLLL31 & FLLL32 | Curcumin analogs; designed to bind JAK2 and STAT3's SH2 domain to inhibit phosphorylation and dimerization [5]. | Effective against breast and pancreatic cancer cells with constitutive STAT3 signaling; synergy with doxorubicin shown [5]. |
| Stattic | Non-peptide small molecule; inhibits STAT3 function by targeting its SH2 domain [5]. | Cited as a known STAT3 SH2 inhibitor for reference [5]. |
| S3I-201 | Non-peptide small molecule; inhibits STAT3 function by targeting its SH2 domain [5]. | Cited as a known STAT3 SH2 inhibitor for reference [5]. |
This comparison highlights a key mechanistic difference: while inhibitors like Stattic and S3I-201 directly target the STAT3 SH2 domain, and FLLL compounds target both JAK2 and STAT3, this compound acts indirectly by upregulating PTP activity [1] [5].
To better visualize the proposed mechanism and a typical validation workflow, please refer to the following diagrams.
For a researcher, the data suggests that this compound's unique, phosphatase-mediated mechanism offers a distinct approach to inhibiting STAT3, differentiating it from direct SH2 domain binders [1]. However, its off-target effect on mitochondrial complex III is a critical consideration for drug development, as it could underlie toxicity or other unintended biological effects [3] [4]. This dual activity also opens questions about its potential use in oncology beyond STAT3-dependent cancers.
To fill the knowledge gaps, you might consider:
The table below summarizes the available experimental data on the environmental persistence and fate of this compound.
| Property | Value | Classification / Implication | Source / Notes |
|---|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.344 mg/L | Low | [1] |
| Octanol-Water Partition Coefficient (Log P) | 4.5 | High (Potential for bioaccumulation) | [1] |
| Soil Persistence (DT₅₀) | No data | Data deficient for soil | [1] |
| Aqueous Photolysis DT₅₀ (in water) | 26 days | Slow degradation | [1] |
| Vapour Pressure (at 20°C) | 0.006 mPa | Low volatility | [1] |
| Acute Aquatic Toxicity | ≤ 0.1 mg/L | Highly toxic to aquatic life; classified as a "Forever Chemical" under specific rules due to high aquatic toxicity [1] | [1] |
The data presented often comes from standardized regulatory tests. Here are the methodologies behind some key metrics:
The following diagram illustrates the acaricidal action of this compound, which stems from its inhibition of the mitochondrial electron transport chain.
While the data for this compound is available, a complete comparison guide requires more information:
This compound is an acaricide with low water solubility and high lipophilicity, suggesting a potential for persistence and bioaccumulation. Its slow degradation in water (DT₅₀ of 26 days) and high toxicity to aquatic organisms are key environmental concerns [1]. Its primary mode of action is inhibiting mitochondrial complex III [1].
To build a more comprehensive comparison guide, I suggest you:
For researchers to evaluate and replicate these findings, here are the methodologies from the key experiments cited above.
The research suggests that this compound's primary protective mechanism is the inhibition of apoptosis in HSPCs. It acts by downregulating the p53-PUMA signaling pathway, which is a key driver of programmed cell death in response to radiation-induced DNA damage [1]. The following diagram illustrates this proposed mechanism.
This compound's approach differs from many current treatments, as shown in the table below.
| Radioprotectant / Mitigator | Primary Mechanism / Type | Key Difference from this compound |
|---|---|---|
| This compound | Inhibits HSPC apoptosis via p53-PUMA pathway [1] | A preventive/protective strategy that directly targets and preserves the existing stem cell pool. |
| Cytokines (e.g., Filgrastim, Sargramostim) | Stimulates proliferation and differentiation of surviving hematopoietic cells [1] | A mitigative strategy that works after damage has occurred; requires a baseline of viable HSCs. |
| HSC Transplantation | Replaces the damaged hematopoietic system [1] | A replacement therapy with challenges like donor matching and graft-versus-host disease. |
| Amifostine | Broad-acting antioxidant scavenger of free radicals [2] | A general cytoprotector; not specific to the hematopoietic system and can have side effects like hypotension [2]. |
The table below summarizes the known experimental data on Fluacrypyrim alongside established treatments. A key distinction is that data for FAPM is from pre-clinical in vitro and in vivo models, whereas data for conventional treatments is from clinical or more advanced studies.
| Compound Name | Class / Type | Mechanism of Action | Reported Experimental Efficacy (In Vitro/In Vivo) | Key Supporting Experimental Findings |
|---|
| This compound (FAPM) | Novel synthetic β-methoxyacrylate [1] | Increases protein tyrosine phosphatase (PTP) activity; inhibits MLC20 phosphorylation; potential STAT3 inhibition [1] [2] | • 100% inhibition of PGF2α-, oxytocin-, acetylcholine-, and high K+-induced uterine contractions in rat tissue (in vitro) [1]. • pD₂ = ~5.8 (average for various agonists) [1]. • Competitive antagonism of oxytocin-induced contraction [1]. | • Significant reduction in PGF2α-induced writhing in mice (in vivo) [1]. • Structure-activity relationship confirmed the β-methoxyacrylate moiety is critical for activity [1]. | | NSAIDs (e.g., Ibuprofen) | Cyclooxygenase (COX) Inhibitors | Inhibits prostaglandin synthesis [1] | • First-line therapy for primary dysmenorrhea [1]. • ~20-25% treatment failure rate [1]. | • Effective for many patients, but associated with adverse long-term effects (liver, digestive, kidney) [1]. | | Oxytocin Antagonists (e.g., Atosiban) | Peptide Analogues | Competitive oxytocin receptor antagonist [3] | Used for tocoylsis in pre-term labor [3]. | The study established a model (DEFS) for quantifying the potency of uterine inhibiting drugs [3]. | | Beta-Sympathomimetics (e.g., Ritodrine) | β₂-adrenergic Receptor Agonists | Uterine smooth muscle relaxation [3] | • Used for tocoylsis [3]. • "Uterine inhibition" may represent creation of chaotic, fibrillating muscle unable to produce maximal tension [3]. | The study established a model (DEFS) for quantifying the potency of uterine inhibiting drugs [3]. |
For research and development purposes, here is a deeper dive into the key experiments and methodologies cited in the literature.
The research suggests FAPM works through a novel mechanism distinct from conventional treatments. The diagram below illustrates this proposed pathway based on current evidence.
The table below summarizes the available market data for this compound and the overall pesticide market for comparison.
| Pesticide Category | Market Size (Year) | Projected Market Size (Year) | CAGR | Key Market Drivers |
|---|---|---|---|---|
| This compound (Global) | USD 260.78 million (2024) [1] | USD 384.60 million (2032) [1] | 4.97% [1] | Targeted activity, favorable environmental profile, resistance management in Integrated Pest Management (IPM) [1]. |
| Pesticides Total Market (Global) | USD 247.3 billion (2024) [2] | USD 412.7 billion (2034) [2] | 5.2% [2] | Rising global food demand, need for crop yield protection, climate volatility [2]. |
| Pesticides Segment (Global; includes herbicides, insecticides, fungicides) | USD 137.5 billion (2024) [2] | USD 239.1 billion (2034) [2] | 5.6% [2] | Large-scale cereal cultivation (herbicides), protection for high-value fruits and vegetables (insecticides, fungicides) [2]. |
| Biopesticides (Global) | USD 7.2 billion (2024) [2] | USD 20.9 billion (2034) [2] | 11.4% [2] | Demand for organic and residue-free food, sustainability goals, integration into IPM [2]. |
Key Comparison Insights:
This compound is a β-methoxyacrylate compound (a strobilurin analog) that acts as a mitochondrial electron transport inhibitor at the Qo site of complex III [1] [3]. This disrupts cellular energy production (ATP synthesis) in target pests, leading to their mortality [1]. It exhibits both contact and stomach poison activity [1].
The following diagram illustrates its pesticidal mechanism:
Recent scientific research has uncovered a potential pharmaceutical application for this compound, demonstrating its protective effect on hematopoietic stem cells (HSCs) after radiation injury. Key experimental methodologies and findings are summarized below [4].
1. Experimental Model and Treatment
2. Hematopoietic Recovery Assessment
3. Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
4. Apoptosis Assay
5. Molecular Pathway Analysis via qPCR
The protective mechanism is illustrated in the diagram below:
Environmental Hazard